A 274 mechanism of action
A 274 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of CD274/PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in regulating T-cell activation and tolerance.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), is a key mechanism by which tumors evade the host immune system.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CD274, detailing its signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate its function.
Core Function: T-Cell Inhibition
The primary and most well-characterized function of CD274 is the suppression of T-cell activity upon binding to PD-1, which is expressed on activated T-cells, B-cells, and myeloid cells.[1][4] This interaction delivers an inhibitory signal to the T-cell, leading to reduced cytokine production, decreased proliferation, and ultimately, T-cell exhaustion or anergy.[5] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune reactions under normal physiological conditions.[1][2] However, many cancer cells upregulate the expression of CD274 on their surface, effectively creating an "immune shield" that protects them from cytotoxic T-lymphocyte (CTL) mediated killing.[1][6]
Quantitative Data
The interaction between CD274 (PD-L1) and its binding partners, as well as the efficacy of inhibitors, has been quantified through various biophysical and cellular assays.
Table 1: Binding Kinetics of PD-1/PD-L1 Interaction and Inhibitors
| Interacting Molecules | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) | Reference |
| Human PD-1 / Human PD-L1 | Surface Plasmon Resonance (SPR) | 1.9 x 10⁵ | 1.6 x 10⁻³ | 8.2 µM | [7] |
| Pembrolizumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 27 pM | |
| Nivolumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 1.45 nM | |
| BMS-103 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 44 ± 13 nM | [8] |
| BMS-142 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 13.2 ± 1.5 nM | [8] |
| BMS-103 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 16.10 ± 2.19 nM | [8] |
| BMS-142 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 12.64 ± 1.88 nM | [8] |
Table 2: IC50 Values of PD-1/PD-L1 Inhibitors
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| BMS-1166 | Surface Plasmon Resonance (SPR) Blockade Assay | PD-L1 | 85.4 nM | [7] |
| Nivolumab | AlphaLISA | PD-1 | 0.799 nM | [9] |
| Atezolizumab | AlphaLISA | PD-L1 | 0.211 nM | [9] |
| Macrocyclic Peptide Inhibitor | AlphaLISA | PD-L1 | 440 nM | [9] |
| Tannic Acid | Paired ELISA | PD-1/PD-L1 | >100 µM | [1] |
| Kaempferol | Paired ELISA | PD-1/PD-L1 | ~60 µM | [1] |
Signaling Pathways
The mechanism of action of CD274 involves a complex network of signaling pathways, both in immune cells (extrinsic) and within the tumor cells themselves (intrinsic).
Extrinsic Pathway: T-Cell Inhibition via PD-1
Upon engagement of PD-1 by CD274, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[5] This ultimately suppresses T-cell activation, proliferation, and cytokine release.
CD274 (PD-L1) binding to PD-1 on T-cells recruits SHP-2, inhibiting TCR and CD28 signaling.
Regulation of CD274 Expression in Cancer Cells
The expression of CD274 on tumor cells is regulated by various signaling pathways, making it a dynamic process. Key pathways that upregulate CD274 expression include the IFN-γ/JAK/STAT and the PI3K/AKT pathways.
Regulation of CD274 expression in cancer cells by IFN-γ/JAK/STAT and PI3K/AKT pathways.
Intrinsic Signaling of CD274 in Tumor Cells
Recent evidence suggests that CD274 can also induce "reverse signaling" into the tumor cell, promoting its growth and survival. This intrinsic signaling can activate pathways such as PI3K/AKT/mTOR, leading to metabolic reprogramming and resistance to apoptosis.
Intrinsic signaling of CD274 in tumor cells promoting survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of CD274.
Western Blot for PD-L1 Expression
This protocol is used to detect and quantify the expression of CD274 protein in cell lysates.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Determine protein concentration using a BCA assay.[12]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
2. SDS-PAGE and Transfer:
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-human PD-L1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
T-Cell Activation Assay
This assay measures the effect of CD274 on T-cell activation, often by quantifying cytokine production or proliferation.
1. Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Culture tumor cells that express CD274 (or engineered cells with inducible CD274 expression).
2. Co-culture:
-
Plate tumor cells in a 96-well plate and allow them to adhere.
-
Add purified T-cells to the wells at a specific effector-to-target ratio (e.g., 10:1).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or a soluble anti-CD3 antibody.
-
Include control wells with T-cells alone, tumor cells alone, and T-cells with stimulus but without tumor cells. To test blockade, add anti-PD-L1 or anti-PD-1 antibodies.
3. Incubation:
-
Co-culture the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
4. Readout:
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using an ELISA or a multiplex bead-based assay.
-
Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add ³H-thymidine or BrdU during the last 18 hours of culture and measure incorporation.
Quantitative Immunofluorescence for PD-L1 in Tumors
This method allows for the visualization and quantification of CD274 expression and its spatial relationship with other markers within the tumor microenvironment.
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Perform deparaffinization and rehydration of the tissue sections.
-
Conduct heat-induced epitope retrieval using a citrate-based buffer.
2. Staining:
-
Block non-specific binding with a blocking buffer (e.g., containing serum and BSA).
-
Incubate with a primary antibody cocktail including an antibody against PD-L1 and other markers of interest (e.g., CD8 for cytotoxic T-cells, Pan-CK for tumor cells).
-
Wash the slides and incubate with a cocktail of fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI to visualize nuclei.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a multispectral imaging system.
-
Use image analysis software to segment the tissue into different compartments (e.g., tumor, stroma) and to identify and quantify the number of positive cells for each marker.
-
Analyze the spatial proximity between PD-L1-positive cells and other cell types, such as CD8+ T-cells.[13]
Workflow for key experiments to study CD274 mechanism of action.
Conclusion
The CD274/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective cancer immunotherapies. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this important immune checkpoint and to develop novel therapeutic strategies that target it.
References
- 1. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of PD-L1 expression by standard therapy in head and neck cancer cell lines and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Quantitative spatial profiling of PD-1/PD-L1 interaction in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
